N-mesityl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

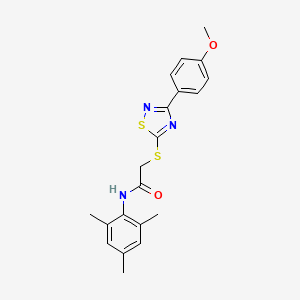

N-mesityl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-thiadiazole core substituted with a 4-methoxyphenyl group at position 3 and a thioether-linked mesityl (2,4,6-trimethylphenyl) acetamide moiety at position 3. Its structural complexity combines electron-rich aromatic systems (methoxyphenyl, mesityl) with sulfur-containing heterocycles, making it a candidate for diverse biological interactions, particularly in receptor binding and enzyme inhibition .

Properties

IUPAC Name |

2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S2/c1-12-9-13(2)18(14(3)10-12)21-17(24)11-26-20-22-19(23-27-20)15-5-7-16(25-4)8-6-15/h5-10H,11H2,1-4H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAVIDLIBNUJJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-mesityl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural properties, synthesis, and various biological activities supported by case studies and research findings.

Structural Properties

- Molecular Formula : C14H17N3OS2

- Molar Mass : 307.43 g/mol

- CAS Number : 350509-72-7

The compound features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the methoxyphenyl group enhances its lipophilicity and may improve its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of mesityl acetamide with appropriate thiadiazole derivatives. The synthetic pathways often utilize various coupling agents and conditions to ensure high yields and purity.

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-mesityl derivative | S. aureus | 32 µg/mL |

| N-mesityl derivative | E. coli | 16 µg/mL |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. A case study involving a series of thiadiazole compounds reported that this compound exhibited cytotoxic effects on various cancer cell lines, including human lung adenocarcinoma (A549) and breast cancer cells (MCF-7). The compound's IC50 values were determined to be approximately 15 µM for A549 cells and 20 µM for MCF-7 cells .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| MCF-7 | 20 |

The proposed mechanism of action for the anticancer activity includes the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation by disrupting the cell cycle. Additionally, reactive oxygen species (ROS) generation has been implicated in mediating the cytotoxic effects observed in treated cells .

Case Studies

- Study on Antimicrobial Efficacy : A comparative analysis was conducted on several thiadiazole derivatives where this compound was one of the most effective against Gram-positive bacteria.

- Cytotoxicity Assessment : In vitro studies confirmed that the compound significantly reduced cell viability in cancer cell lines compared to control groups, indicating its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

- N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-acetamide (Ki = 0.79 nM at adenosine A3 receptors): Lacks the mesityl-thioacetamide chain but shares the 3-(4-methoxyphenyl)-thiadiazole core.

- N-benzyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide : Replaces mesityl with benzyl and 4-methoxyphenyl with p-tolyl. The methyl group in p-tolyl offers less electron-donating capacity than methoxy, reducing polar interactions with targets .

- 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate sodium: Features a triazole-thiadiazole hybrid system. The sodium carboxylate group enhances solubility but may limit blood-brain barrier penetration compared to the lipophilic mesityl group .

Table 1: Structural and Functional Comparison

Regioisomerism and Pharmacological Outcomes

highlights that regioisomerism (e.g., 3- vs. 5-substitution on thiadiazole) drastically affects binding. The target compound’s 3-(4-methoxyphenyl) substitution aligns with the high-affinity A3 antagonist, whereas 5-substituted isomers show reduced activity due to steric misalignment in receptor pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.